molecular formula C10H12BrN B1603567 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 130109-95-4

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B1603567
CAS-Nummer: 130109-95-4
Molekulargewicht: 226.11 g/mol
InChI-Schlüssel: IUHXMWQLNAFUOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development

The development of this compound emerged from the broader historical context of tetrahydroisoquinoline chemistry and the pursuit of synthetic methodologies for accessing substituted alkaloid frameworks. The tetrahydroisoquinoline structural motif has been recognized since the early twentieth century as a fundamental component of numerous bioactive natural products, including morphine, codeine, and other medicinally important alkaloids. The specific interest in bromomethyl-substituted derivatives arose from the need for reactive intermediates that could undergo further functionalization to access complex alkaloid structures.

The synthetic approaches to tetrahydroisoquinoline derivatives have evolved significantly over the decades, with the Pictet-Spengler reaction serving as one of the most important historical methods for constructing the basic framework. This reaction, first discovered in 1911 by Amé Pictet and Theodor Spengler, involves the condensation of beta-arylethylamines with aldehydes or ketones followed by ring closure. The development of methods to introduce bromomethyl substituents at specific positions of the tetrahydroisoquinoline framework represents a more recent advancement in this field.

The emergence of this compound as a synthetic target reflects the growing understanding of structure-activity relationships in alkaloid chemistry and the need for versatile synthetic intermediates. The compound's development has been driven by its potential applications in medicinal chemistry, particularly in the synthesis of compounds with enhanced biological activity profiles. Modern synthetic methodologies have enabled efficient access to this compound, making it available for research applications and pharmaceutical development.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic organic compounds. The compound is officially designated as this compound, reflecting the presence of a bromomethyl substituent at the first carbon position of the tetrahydroisoquinoline ring system. This naming convention clearly indicates both the nature of the substituent and its position within the molecular framework.

Identification Parameter Value
Chemical Abstracts Service Number 130109-95-4
Molecular Formula C₁₀H₁₂BrN
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System C1CNC(C2=CC=CC=C21)CBr
International Chemical Identifier InChI=1S/C10H12BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2
Molecular Weight 226.11 g/mol

The compound is also known by several synonymous designations in chemical databases and literature. Alternative names include 1-Bromomethyl-1,2,3,4-tetrahydroisoquinoline, reflecting different capitalization conventions, and systematic names that explicitly describe the structural features. The DataBank Systems and Technologies Substance Identifier DTXSID10616616 provides additional tracking capabilities within chemical databases.

The International Chemical Identifier and International Chemical Identifier Key serve as unique digital fingerprints for the compound, enabling unambiguous identification across different chemical databases and information systems. These standardized identifiers are particularly important for computational chemistry applications and automated chemical information processing. The Simplified Molecular Input Line Entry System notation provides a linear text representation of the molecular structure that can be easily processed by chemical informatics software.

Position within Tetrahydroisoquinoline Family

This compound occupies a significant position within the broader tetrahydroisoquinoline family of compounds, which represents one of the most important classes of nitrogen-containing heterocycles in natural product chemistry. The tetrahydroisoquinoline skeleton is present in over 3,000 natural alkaloids, including many compounds with significant biological activities. This structural framework is derived from the aromatic amino acid tyrosine through biosynthetic pathways that involve the Pictet-Spengler condensation and subsequent reduction processes.

The tetrahydroisoquinoline family encompasses a diverse array of substitution patterns and functional group arrangements, with different substituted derivatives exhibiting distinct biological and chemical properties. The 1-substituted tetrahydroisoquinolines, including the bromomethyl derivative under discussion, represent a particularly important subclass due to their prevalence in natural products and their synthetic accessibility. The presence of substituents at the first position often significantly influences the biological activity and chemical reactivity of these compounds.

Within the context of substituted tetrahydroisoquinolines, the bromomethyl derivative represents a unique reactive intermediate that combines the inherent structural features of the tetrahydroisoquinoline framework with the electrophilic character of the alkyl bromide functional group. This combination enables the compound to undergo nucleophilic substitution reactions while maintaining the core structural elements associated with biological activity. The compound can be considered as a synthetic precursor to a wide range of other 1-substituted tetrahydroisoquinoline derivatives.

The relationship between this compound and other family members is illustrated by its potential for transformation into various substituted derivatives through nucleophilic displacement reactions. The bromomethyl group can be replaced by different nucleophiles to generate compounds with altered electronic and steric properties, enabling structure-activity relationship studies and the development of compounds with optimized biological profiles.

Chemical Classification and Significance

From a chemical classification perspective, this compound falls within multiple overlapping categories that define its chemical behavior and applications. Primarily, the compound is classified as an organobromine compound due to the presence of the carbon-bromine bond, which imparts specific reactivity patterns characteristic of alkyl bromides. Simultaneously, it belongs to the class of secondary amines, as the nitrogen atom in the tetrahydroisoquinoline ring bears two carbon substituents and one hydrogen atom.

The compound's classification as a heterocyclic organic compound reflects the presence of the nitrogen-containing ring system, specifically the saturated six-membered ring fused to a benzene ring that characterizes the tetrahydroisoquinoline framework. This heterocyclic nature contributes significantly to the compound's chemical properties and biological potential. The bicyclic structure combines aromatic and aliphatic characteristics, resulting in a molecule with unique electronic properties and conformational flexibility.

Chemical Classification Significance
Organobromine Compound Enables nucleophilic substitution reactions and serves as a leaving group
Secondary Amine Provides basic properties and potential for hydrogen bonding
Heterocyclic Compound Contributes to biological activity and conformational constraints
Bicyclic System Combines aromatic and aliphatic characteristics
Alkaloid Derivative Potential for biological activity similar to natural alkaloids

The significance of this compound extends beyond its immediate chemical properties to encompass its role as a synthetic intermediate in medicinal chemistry. The compound serves as a key building block for the construction of more complex molecules with potential therapeutic applications. Its reactivity profile makes it particularly valuable for combinatorial chemistry approaches, where the bromomethyl group can be systematically replaced with different functional groups to generate libraries of structurally related compounds.

The compound's position within alkaloid chemistry is particularly noteworthy, as it represents a synthetic analog of naturally occurring tetrahydroisoquinoline alkaloids while incorporating a reactive functional group that enables further chemical modification. This combination of natural product-like structure with synthetic utility makes the compound an important tool in drug discovery and development programs. The ability to access diverse substituted tetrahydroisoquinoline derivatives from this common intermediate supports systematic structure-activity relationship studies and the optimization of biological activity profiles.

Eigenschaften

IUPAC Name

1-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXMWQLNAFUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616616
Record name 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130109-95-4
Record name 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reductive Cyclization with Suzuki Coupling

This method leverages palladium-catalyzed cross-coupling and reductive amination to construct the THIQ skeleton with a bromomethyl group. Key steps include:

  • Condensation : Ortho-brominated aromatic aldehydes (e.g., 2-bromobenzaldehyde) react with primary aromatic amines under reductive conditions (NaBH₄ or Et₃SiH) to form N-aryl 2-bromobenzylamines.
  • Suzuki–Miyaura Coupling : The C-3/C-4 unit is introduced via coupling with 2-ethoxyvinyl pinacolboronate, yielding ortho-ethoxyvinyl benzylamines.
  • Cyclization : Intramolecular reductive amination using Et₃SiH/TFA in dichloromethane (DCM) generates the THIQ core. Bromomethyl groups are introduced via subsequent alkylation or halogenation.

Example Conditions :

Step Reagents/Conditions Yield (%)
Reductive condensation NaBH₄, MeOH, rt, 2 h 85–92
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h 70–78
Cyclization Et₃SiH (10 equiv), TFA, DCM, 0°C 24–70

Direct Alkylation of THIQ Intermediates

Alkylation at the nitrogen atom of preformed THIQ derivatives is a common route:

Example Protocol :

  • THIQ (1.0 equiv), α-bromoacetic acid methyl ester (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 6 h.
  • Hydrolysis: LiOH·H₂O, THF/H₂O, rt, 12 h.
  • Amide coupling: HATU, DIPEA, amine, DCM, rt, 2 h.

Yield : 30–41% over two steps.

Late-stage bromination enables precise introduction of the bromomethyl group:

  • Radical Bromination : N-Methyl-THIQ derivatives undergo bromination using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN, CCl₄, reflux).
  • Selectivity : Electron-rich aromatic rings favor para-bromination, while aliphatic methyl groups require harsher conditions (e.g., PBr₃).

Conditions :

Substrate Reagents Temperature Yield (%)
N-Methyl-THIQ NBS, AIBN, CCl₄, reflux 80°C, 6 h 45–55
THIQ with aliphatic -CH₃ PBr₃, DCM, 0°C to rt 0°C → rt 60–65

Bischler–Napieralski Cyclization

This classical method constructs the THIQ core from β-phenylethylamine precursors, with bromomethyl groups introduced via post-cyclization modifications:

  • Cyclization : N-Acyl-β-phenylethylamines are treated with POCl₃ or P₂O₅ to form 3,4-dihydroisoquinolines, which are reduced to THIQs using NaBH₄ or catalytic hydrogenation.
  • Bromomethylation : Subsequent alkylation with bromomethylating agents (e.g., bromomethyl methyl ether) introduces the bromomethyl group at the nitrogen.

Optimized Yields :

  • Cyclization: 65–80%.
  • Bromomethylation: 50–60%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Reductive Cyclization Modular, high functional tolerance Multi-step, moderate yields 24–70
Direct Alkylation Simple, scalable Requires preformed THIQ core 30–41
Bromination Late-stage functionalization Selectivity challenges 45–65
Bischler–Napieralski Core structure flexibility Harsh dehydrating agents 50–80

Key Research Findings

  • Electron-Withdrawing Groups : Enhance cyclization efficiency in reductive methods (e.g., nitro or trifluoromethyl substituents improve yields by 15–20%).
  • Chiral Catalysts : Asymmetric transfer hydrogenation (e.g., Ru(II)-TsDPEN) achieves enantiomeric excess >90% for bromomethyl-THIQ derivatives.
  • Stability Issues : Bromomethyl-THIQs are prone to hydrolysis; storage under inert atmosphere (N₂/Ar) is recommended.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline derivatives exhibit promising potential as pharmaceuticals due to their ability to act as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds targeting orexin receptors are being investigated for their therapeutic potential in treating conditions such as:

  • Eating Disorders : These include metabolic dysfunctions and dysregulated appetite control. Compounds derived from this compound may help in managing conditions like anorexia nervosa and compulsive eating disorders .
  • Sleep Disorders : The modulation of orexin receptors can lead to novel treatments for insomnia, narcolepsy, and other sleep-related issues. Research indicates that these compounds can influence sleep patterns and appetite regulation .

Neuroprotective Properties

Research has highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to possess several beneficial properties:

  • Antioxidant Activity : It mitigates oxidative stress associated with neurodegenerative diseases by inhibiting monoamine oxidase (MAO) activity. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin in the brain .
  • Behavioral Effects : Studies indicate that 1MeTIQ exhibits antidepressant-like effects in animal models by enhancing noradrenergic system activity and reducing depressive behaviors .

Synthetic Applications

The synthesis of this compound serves as a versatile scaffold for developing various biologically active compounds. The bromomethyl group allows for further functionalization through nucleophilic substitution reactions:

  • Synthesis of Peptidomimetics : The compound can be used as a building block in the synthesis of peptidomimetics that mimic natural peptides' structure and function. This application is crucial in drug design where peptide-based drugs face challenges like stability and bioavailability .
  • Antibacterial Applications : Some derivatives have shown potential as pilicides—compounds that inhibit virulence factors in Gram-negative bacteria by blocking specific pathways .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and synthetic utility of this compound:

StudyFocusFindings
Orexin Receptor AntagonismDemonstrated effectiveness in treating sleep and eating disorders through orexin receptor modulation.
Neuroprotective EffectsShowed that 1MeTIQ protects against neurotoxins and enhances dopamine metabolism.
Antidepressant ActivityIndicated significant antidepressant-like effects compared to traditional antidepressants through MAO inhibition.
Synthetic UtilityExplored the use of bromomethyl derivatives in synthesizing compounds with antibacterial properties.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of tetrahydroisoquinoline (THIQ), a structural motif found in various bioactive compounds. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Recent studies have explored its therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).

Biological Activities

The biological activities of this compound are diverse and include:

  • Antitumor Activity : THIQ derivatives have been reported to exhibit significant antitumor properties. Research indicates that they can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : Some derivatives demonstrate antibacterial and antifungal activities. The presence of specific functional groups in the THIQ structure enhances its interaction with microbial targets .
  • Neuroprotective Properties : THIQ compounds have shown promise in neuroprotection against neurodegenerative diseases such as Alzheimer's. They may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its molecular structure. Key findings from SAR studies include:

  • Functional Group Influence : The introduction of various substituents on the THIQ scaffold can modulate its activity. Electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it .
  • Binding Affinity : Molecular docking studies suggest that the compound interacts with specific enzymes and receptors, influencing its pharmacological profile. For instance, THIQ derivatives have been shown to selectively inhibit butyrylcholinesterase (BChE), a target for Alzheimer's treatment .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various THIQ derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism involved apoptosis through caspase activation and inhibition of cell cycle progression.

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that this compound could significantly reduce amyloid-beta-induced cytotoxicity in SH-SY5Y neuroblastoma cells. The compound improved cell viability and reduced oxidative stress markers.

Research Findings Summary

Biological ActivityMechanismReference
AntitumorInduces apoptosis and inhibits cell cycle
AntimicrobialDisrupts microbial cell wall synthesis
NeuroprotectiveInhibits amyloid-beta aggregation

Q & A

What are the standard synthetic routes for 1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline, and how are reaction conditions optimized to maximize yield?

Basic Synthesis
The compound is typically synthesized via bromination of a tetrahydroisoquinoline precursor. For example, direct bromination at the methyl position using reagents like NN-bromosuccinimide (NBS) in dimethylformamide (DMF) is common . Optimization involves controlling temperature (e.g., 0–25°C) and reaction time to prevent over-bromination or decomposition.

Advanced Considerations
Retrosynthetic planning using AI tools (e.g., Template_relevance models) can predict feasible routes by analyzing reaction databases. For instance, one-step synthesis strategies prioritize direct functionalization of the tetrahydroisoquinoline core .

How do structural modifications at the bromomethyl position influence reactivity and biological activity?

Basic Structure-Activity Relationship (SAR)
The bromomethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions. This modification is critical for creating prodrugs or targeting biomolecules (e.g., enzyme active sites) .

Advanced SAR Analysis
Substituent effects on bioactivity can be studied via comparative assays. For example, replacing bromine with other halogens or alkyl groups alters binding affinity to neurotransmitter receptors, as seen in analogs like 6-bromo-2-methyl derivatives .

What spectroscopic techniques are most effective for characterizing conformational dynamics of this compound?

Basic Characterization
1H NMR^1 \text{H NMR} is pivotal for identifying conformational equilibria. For example, split signals in the methylene region (δ 2.5–4.0 ppm) indicate restricted rotation around the C–N bond .

Advanced Techniques
NOESY experiments and X-ray crystallography resolve spatial arrangements. Crystallographic data (e.g., C–Br bond lengths of ~1.9 Å) validate computational models .

How can researchers resolve contradictions in reported biological activity data for brominated tetrahydroisoquinolines?

Basic Data Validation
Cross-referencing assay conditions (e.g., cell lines, concentrations) is essential. For example, discrepancies in cytotoxicity data may arise from variations in solvent (DMSO vs. saline) .

Advanced Meta-Analysis
Machine learning models can aggregate data from heterogeneous studies to identify trends. For instance, longer alkyl chains (C6–C17) on tetrahydroisoquinolines correlate with increased antimicrobial activity .

What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Basic Purification
Column chromatography with silica gel and ethyl acetate/hexane gradients (70:30 to 90:10) effectively separates the product from byproducts like dibrominated isomers .

Advanced Methods
High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers, critical for studying stereospecific interactions .

How does the bromomethyl group impact the compound’s stability under storage or experimental conditions?

Basic Stability Analysis
The C–Br bond is susceptible to hydrolysis in aqueous media. Storage at −20°C in anhydrous DMSO or acetonitrile prevents degradation .

Advanced Degradation Studies
Accelerated stability testing (e.g., 40°C/75% humidity for 4 weeks) quantifies degradation products via LC-MS. Hydrolysis pathways often yield hydroxymethyl derivatives .

What computational tools are used to model the compound’s interaction with biological targets?

Basic Docking Studies
AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., dopamine transporters). The bromomethyl group’s van der Waals volume is a key parameter .

Advanced MD Simulations
Molecular dynamics (MD) over 100 ns trajectories assess binding stability. For example, simulations reveal salt-bridge interactions between the protonated amine and Glu206 in enzyme targets .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Basic Scale-Up Issues
Exothermic bromination reactions require controlled heat dissipation. Batch reactors with cooling jackets mitigate runaway reactions .

Advanced Process Optimization
Flow chemistry systems improve reproducibility and safety. For example, continuous NBS addition in microreactors reduces side-product formation .

How do substituents on the tetrahydroisoquinoline ring affect regioselectivity in subsequent reactions?

Basic Regioselectivity
Electron-donating groups (e.g., methoxy at C6/C7) direct electrophilic substitution to the para position. Steric hindrance from bulky groups (e.g., benzyl) alters reaction pathways .

Advanced Kinetic Control
Time-resolved NMR monitors intermediate formation. For example, kinetic preference for C3 bromination over C1 is observed in crowded systems .

What strategies mitigate toxicity risks during in vitro biological testing?

Basic Safety Protocols
Use LC-MS to confirm compound purity (>95%) before assays. Impurities like residual bromine can induce false-positive cytotoxicity .

Advanced Toxicity Profiling
High-content screening (HCS) with live-cell imaging quantifies apoptosis/necrosis ratios. Dose-response curves (IC50_{50}) differentiate target-specific effects from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
1-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.